molecular formula C16H24N2O B4182304 N-(1-methyl-4-piperidinyl)-2-phenylbutanamide

N-(1-methyl-4-piperidinyl)-2-phenylbutanamide

Cat. No. B4182304
M. Wt: 260.37 g/mol
InChI Key: NMVHFUQDNLZNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-4-piperidinyl)-2-phenylbutanamide, also known as MPHP, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has gained popularity in the recreational drug market. However,

Mechanism of Action

N-(1-methyl-4-piperidinyl)-2-phenylbutanamide acts as a reuptake inhibitor of dopamine and norepinephrine, preventing their reuptake into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the postsynaptic neuron.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-2-phenylbutanamide has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of stress hormones such as cortisol and adrenaline. In addition, N-(1-methyl-4-piperidinyl)-2-phenylbutanamide has been found to cause neurotoxicity in animal studies, leading to damage to the dopaminergic system.

Advantages and Limitations for Lab Experiments

N-(1-methyl-4-piperidinyl)-2-phenylbutanamide has been used in laboratory experiments to study its effects on the central nervous system. It has been found to be a useful tool for studying the dopamine and norepinephrine systems. However, due to its potential neurotoxicity and abuse potential, caution must be exercised when using N-(1-methyl-4-piperidinyl)-2-phenylbutanamide in laboratory experiments.

Future Directions

Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of N-(1-methyl-4-piperidinyl)-2-phenylbutanamide. Studies should also be conducted to investigate the potential neurotoxicity of N-(1-methyl-4-piperidinyl)-2-phenylbutanamide and its long-term effects on the brain. Additionally, research should be conducted to develop safer and more effective alternatives to N-(1-methyl-4-piperidinyl)-2-phenylbutanamide for use in scientific research.

Scientific Research Applications

N-(1-methyl-4-piperidinyl)-2-phenylbutanamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a psychostimulant, similar to other cathinone derivatives such as methamphetamine and methylone. N-(1-methyl-4-piperidinyl)-2-phenylbutanamide has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, euphoria, and energy.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-15(13-7-5-4-6-8-13)16(19)17-14-9-11-18(2)12-10-14/h4-8,14-15H,3,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVHFUQDNLZNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823958
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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